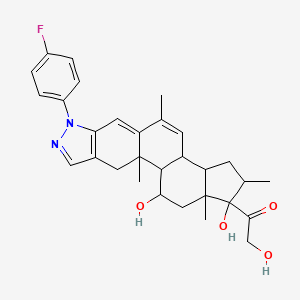
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction processes. Common reagents used in these reactions include protecting agents like silyl ethers, glycosyl donors, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the disruption of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes such as polymerases or kinases, interfering with their normal function.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A nucleoside analog with similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV infections.
Uniqueness
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
特性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
1-[(3S,4S,5R)-4-hydroxy-5-(2-hydroxyethyl)oxolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-2-7-9(15)6(5-17-7)12-3-1-8(14)11-10(12)16/h1,3,6-7,9,13,15H,2,4-5H2,(H,11,14,16)/t6-,7+,9-/m0/s1 |
InChIキー |
VKQJUDFOCHHTFN-OOZYFLPDSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@H](O1)CCO)O)N2C=CC(=O)NC2=O |
正規SMILES |
C1C(C(C(O1)CCO)O)N2C=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


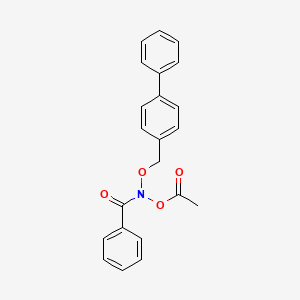
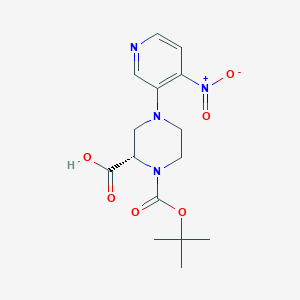
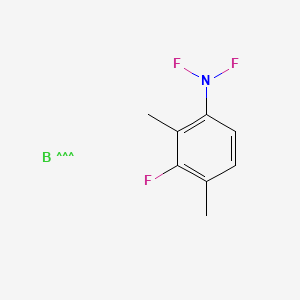
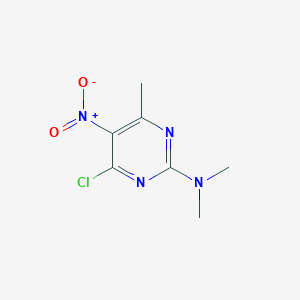

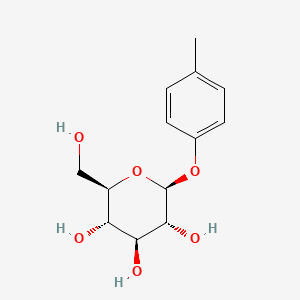
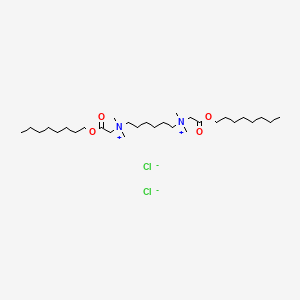
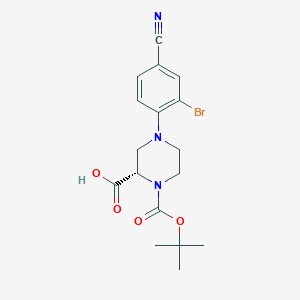

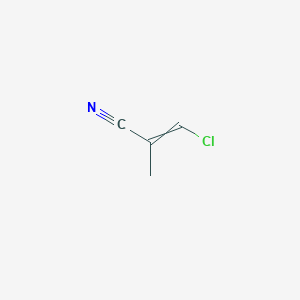
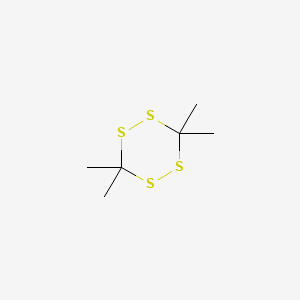
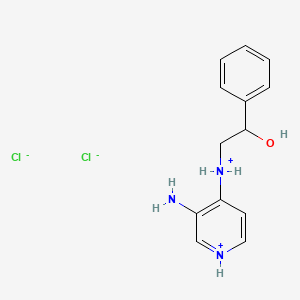
![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
